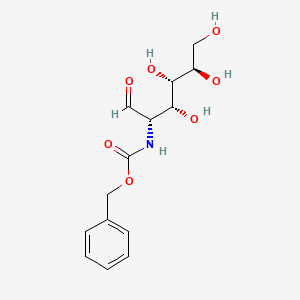

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose

Description

Properties

IUPAC Name |

benzyl N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXPSFVNAPWXDF-FDYHWXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose: A Comprehensive Guide to N-Protection of D-Mannosamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose from its precursor, D-mannosamine. N-substituted D-mannosamine derivatives are crucial building blocks in glycobiology and the development of novel therapeutics, including vaccines and immunomodulators.[1] The benzyloxycarbonyl (Cbz or Z) protecting group offers a robust and reliable method for masking the nucleophilic amine of D-mannosamine, facilitating subsequent synthetic manipulations. This document delves into the underlying chemical principles, provides a field-proven, step-by-step experimental protocol, and presents the necessary data for successful synthesis and characterization of the target compound.

Introduction: The Strategic Importance of N-Protected Mannosamines

2-Amino-2-deoxy-D-mannose (D-mannosamine) is a naturally occurring monosaccharide and a fundamental constituent of various biological structures, including bacterial capsular polysaccharides.[1] Its N-acetylated form, N-acetyl-D-mannosamine (ManNAc), serves as the biosynthetic precursor to sialic acids, a class of molecules with profound roles in cell recognition, adhesion, and signaling.[1][2]

In the realm of synthetic carbohydrate chemistry and drug development, the selective modification of monosaccharides is paramount. The primary amino group of D-mannosamine is highly nucleophilic, necessitating a protection strategy to prevent unwanted side reactions during subsequent glycosylations or functionalizations at the hydroxyl positions. The introduction of the benzyloxycarbonyl (Cbz) group provides an effective solution. The resulting carbamate, this compound, is a stable, crystalline solid that is amenable to a wide range of reaction conditions.[3] Furthermore, the Cbz group can be cleanly and selectively removed under mild catalytic hydrogenation conditions, regenerating the free amine when desired.[4][5]

This guide focuses on the most common and efficient method for this transformation: the Schotten-Baumann reaction.

Synthetic Strategy: The Schotten-Baumann Reaction for N-Cbz Protection

The synthesis of this compound is achieved through the N-acylation of D-mannosamine with benzyl chloroformate (Cbz-Cl). The Schotten-Baumann reaction, first described in the 1880s, is exceptionally well-suited for this purpose.[6][7]

Core Principle: The reaction is performed in a biphasic system, typically an organic solvent and water, in the presence of a base.[7] D-mannosamine, often supplied as a hydrochloride salt, is soluble in the aqueous phase. The base serves two critical functions:

-

Neutralization of the Starting Material: It deprotonates the ammonium hydrochloride of D-mannosamine, liberating the free, nucleophilic amino group required for the reaction.

-

Scavenging of Byproduct: It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[8] Failure to remove the HCl would result in the protonation of unreacted amine, rendering it non-nucleophilic and halting the reaction.[8]

Commonly used bases include sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH).[4][9] The choice of base and control of pH are crucial to prevent hydrolysis of the benzyl chloroformate reagent.

Causality of Experimental Choices

-

Reagent: Benzyl chloroformate is a highly reactive acylating agent, ensuring a rapid reaction with the primary amine.[5]

-

Temperature Control: The reaction is initiated at 0 °C. This low temperature mitigates potential side reactions and controls the exothermic nature of the acylation, preventing the degradation of both the reagent and the carbohydrate.[4][5]

-

Vigorous Stirring: Because the reaction is biphasic, vigorous stirring is essential to maximize the interfacial area between the aqueous amine solution and the organic acylating agent, thereby increasing the reaction rate.

Reaction Mechanism

The N-benzyloxycarbonylation of D-mannosamine proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated D-mannosamine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by the base present in the medium to yield the final, neutral carbamate product.

Sources

- 1. WO2012140576A1 - N-substituted mannosamine derivatives, process for their preparation and their use - Google Patents [patents.google.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, stability, synthesis, and analysis of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose. This N-protected monosaccharide is a valuable building block in the synthesis of complex carbohydrates, glycopeptides, and other glycoconjugates of therapeutic and diagnostic interest. This document consolidates essential technical information to support researchers in the effective handling, application, and characterization of this important chemical entity.

Introduction: The Significance of N-Protected Mannosamine Derivatives

2-amino-2-deoxy-D-mannose (D-mannosamine) is a naturally occurring amino sugar and a constituent of various glycoproteins. Its strategic incorporation into complex molecular architectures is pivotal in the fields of glycobiology and medicinal chemistry. The precise chemical manipulation of D-mannosamine, however, necessitates the use of protecting groups to selectively shield its reactive amine functionality. The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group, lauded for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1]

This compound, therefore, emerges as a key intermediate, offering a stable yet readily deprotectable precursor for the synthesis of intricate glycostructures. Understanding its chemical properties and stability is paramount for its successful application in multi-step synthetic campaigns.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is critical for its effective use in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₉NO₇ | [2] |

| Molecular Weight | 313.31 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, water (slightly), and other polar organic solvents. | Inferred from related compounds[3] |

| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a defined melting point. |

Synthesis and Purification

The synthesis of this compound typically involves the selective N-protection of D-mannosamine. A general and robust method for this transformation is the Schotten-Baumann reaction, which utilizes benzyl chloroformate as the Cbz source under basic conditions.

Synthetic Workflow

The logical flow for the synthesis of this compound from D-mannosamine hydrochloride is depicted below.

Caption: Synthetic workflow for the Cbz protection of D-mannosamine.

Detailed Experimental Protocol: Cbz Protection of D-Mannosamine

This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the Cbz protection of amino sugars.[1][4]

Materials:

-

D-Mannosamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve D-mannosamine hydrochloride (1.0 eq.) in a 2:1 mixture of THF and deionized water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0 eq.) portion-wise with stirring until effervescence ceases. This neutralizes the hydrochloride and generates the free amine in situ.

-

Cbz-Cl Addition: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 - 1.5 eq.) dropwise to the vigorously stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound as a white solid.

Stability and Degradation

The stability of this compound is primarily dictated by the robustness of the Cbz protecting group and the inherent stability of the mannose scaffold.

pH Stability

-

Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, strong acids can lead to its cleavage. The glycosidic bond of the mannose ring is also susceptible to hydrolysis under strongly acidic conditions.

-

Basic Conditions: The Cbz group is highly stable to basic conditions, making it compatible with a wide range of base-mediated reactions. The mannose moiety is also relatively stable in mild base, although prolonged exposure to strong bases can lead to epimerization and other degradation pathways.

Thermal Stability

As a solid, this compound is expected to be stable at ambient temperatures. At elevated temperatures, particularly above its melting point, thermal decomposition is likely to occur.

Chemical Compatibility

-

Reducing Agents: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a key feature for its utility as a protecting group.[1] It is generally stable to other reducing agents such as sodium borohydride (NaBH₄).

-

Oxidizing Agents: The benzyl group of the Cbz moiety can be susceptible to oxidation. The hydroxyl groups of the mannose ring can also be oxidized by strong oxidizing agents.

Storage and Handling

For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place. It should be protected from moisture and strong oxidizing agents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to be complex due to the presence of the sugar ring protons and the benzylic and aromatic protons of the Cbz group. Key signals would include:

-

Aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm).

-

Benzylic protons (-CH₂-) of the Cbz group (a singlet around 5.1 ppm).

-

Anomeric proton of the mannose ring (a doublet, with the chemical shift and coupling constant dependent on the α/β configuration).

-

A complex series of multiplets for the remaining sugar ring protons.

-

-

¹³C NMR: The ¹³C NMR spectrum would show signals for all 14 carbon atoms. Diagnostic peaks include:

-

Carbonyl carbon of the carbamate (around 156 ppm).

-

Aromatic carbons of the phenyl group (in the region of 127-136 ppm).

-

Benzylic carbon (-CH₂-) of the Cbz group (around 67 ppm).

-

Anomeric carbon of the mannose ring (typically between 90-100 ppm).

-

Signals for the remaining sugar carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the mannose ring.

-

N-H stretch: A band around 3300-3400 cm⁻¹ for the amine proton of the carbamate.

-

C-H stretch (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=O stretch (carbamate): A strong absorption band around 1690-1720 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch: Strong bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and structural integrity of this compound.

-

Electrospray Ionization (ESI-MS): This technique would likely show the protonated molecule [M+H]⁺ at m/z 314.12, the sodium adduct [M+Na]⁺ at m/z 336.10, and the potassium adduct [M+K]⁺ at m/z 352.07.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the benzyl group, decarboxylation, and fragmentation of the sugar ring, providing further structural confirmation.

Deprotection Strategies

A key advantage of the Cbz group is its clean and efficient removal under mild conditions, regenerating the free amine for subsequent reactions.

Catalytic Hydrogenolysis

This is the most common and preferred method for Cbz deprotection.

Caption: Workflow for the deprotection of the Cbz group via catalytic hydrogenolysis.

Detailed Experimental Protocol: Cbz Deprotection

The following is a general procedure for the hydrogenolytic cleavage of the Cbz group.[4]

Materials:

-

This compound

-

Methanol or Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite® or a similar filter aid

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected mannosamine (1.0 eq.) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected 2-amino-2-deoxy-D-mannose. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

Conclusion

This compound is a cornerstone building block for the synthesis of complex glycoconjugates. Its chemical properties, particularly the stability of the Cbz group under various conditions and its facile removal, make it an invaluable tool for synthetic chemists. This guide has provided a detailed overview of its synthesis, stability, and characterization, offering a practical resource for researchers in glycochemistry and drug discovery. A thorough understanding of these technical aspects will undoubtedly facilitate the successful application of this versatile compound in advancing scientific research.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000169). [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

National Institute of Standards and Technology. d-Mannose. [Link]

-

Al-Haideri, M. J. M., Mukhlus, A.-J. A., & Al-Tai, W. F. (2014). Synthesis and characterization of Some Mannose Esters at C1 as a Prodrugs. Journal of Kufa for Chemical Sciences, 1(7). [Link]

-

Kabir, A. K., Matin, M. M., Hossain, M. A., & Anwar, M. N. (2003). Synthesis and characterization of some D-mannose derivatives. Chittagong University Journal of Science, 27(1-2), 111-118. [Link]

-

Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169). [Link]

-

Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]

-

Amerigo Scientific. This compound. [Link]

-

Pollegioni, L., & Molla, G. (2011). Stability and stabilization of D-amino acid oxidase from the yeast Trigonopsis variabilis. FEBS journal, 278(24), 4719–4730. [Link]

-

Lin, Y. S., et al. (2015). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Analytical chemistry, 87(12), 6212–6219. [Link]

-

Hamacher, K., Coenen, H. H., & Stöcklin, G. (1986). Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy. The International journal of applied radiation and isotopes, 37(8), 695–701. [Link]

-

Gaidzik, J. E., et al. (2014). Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. Beilstein journal of organic chemistry, 10, 2038–2044. [Link]

-

Manzo, E., et al. (2022). ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif. Carbohydrate research, 516, 108561. [Link]

-

Angibeaud, P., & Utille, J. P. (1991). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Carbohydrate Research, 218, 123-132. [Link]

-

Baschang-Brescit, G., et al. (1995). Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY. The Journal of biological chemistry, 270(43), 25624–25631. [Link]

-

Reichman, U., Watanabe, K. A., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate research, 42(2), 233–240. [Link]

-

Wu, Q., et al. (2003). Conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine, 2'-deoxypseudouridine, and other C-(2'-deoxyribonucleosides). Organic & biomolecular chemistry, 1(18), 3160–3172. [Link]

-

National Institute of Standards and Technology. Benzamide, n-benzyl-2-(methylamino)-. [Link]

Sources

A Senior Application Scientist's Guide to 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose: A Cornerstone Precursor in Modern Carbohydrate Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N-Protected Mannosamine

In the intricate world of glycobiology, the synthesis of complex carbohydrates and glycoconjugates remains a formidable challenge. Unlike the template-driven synthesis of proteins and nucleic acids, glycan assembly requires precise, stepwise control over regiochemistry and, most critically, stereochemistry.[1][2] Within the synthetic chemist's arsenal, 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose, hereafter referred to as N-Cbz-D-mannosamine, stands out as a pivotal precursor. Its utility extends from the construction of bacterial polysaccharides to the chemoenzymatic synthesis of sialic acids, which are terminal sugar residues critically involved in cellular recognition, pathogen binding, and cancer progression.[3] This guide provides an in-depth technical exploration of N-Cbz-D-mannosamine, focusing on the strategic rationale behind its use, its conversion into activated glycosyl donors, and its application in key synthetic workflows.

The Benzyloxycarbonyl (Cbz) Group: A Deliberate Choice for Amine Protection

The selection of a protecting group is a foundational decision in any multi-step synthesis. The C2-amino group of mannosamine requires protection to prevent unwanted side reactions and to modulate the reactivity of the sugar. The benzyloxycarbonyl (Cbz) group is a classic yet highly effective choice for this role.[4][5]

Causality Behind the Choice:

-

Robustness and Orthogonality: The Cbz group, as a carbamate, is stable to a wide range of conditions used in carbohydrate chemistry, including many acidic and basic conditions used for the manipulation of other protecting groups like benzyl ethers, acetals, and silyl ethers. This orthogonality is paramount for complex, multi-step syntheses.[4][6]

-

Electronic Influence: The electron-withdrawing nature of the carbamate can influence the reactivity of the anomeric center, a factor that must be considered during glycosylation planning.

-

Mild and Specific Deprotection: The key advantage of the Cbz group is its clean removal under exceptionally mild conditions: catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[5][6] This process liberates the free amine, toluene, and carbon dioxide, leaving other functional groups like esters, benzyl ethers, and glycosidic bonds intact. This specific deprotection pathway ensures that the final product is not exposed to harsh reagents.

The diagram below illustrates the fundamental protection and deprotection cycle for the Cbz group on an amine.

Caption: Cbz group protection/deprotection workflow.

Synthesis and Activation into Glycosyl Donors

The journey from N-Cbz-D-mannosamine to a complex glycan begins with its conversion into an activated "glycosyl donor." A glycosyl donor has a leaving group at the anomeric (C1) position, rendering it susceptible to nucleophilic attack by a glycosyl acceptor (typically a hydroxyl group of another sugar).

Preparation of a Versatile Thioglycoside Donor

Thioglycosides, particularly phenylthioglycosides, are highly valued donors due to their stability during protecting group manipulations and their tunable activation using various thiophilic promoters.

Experimental Protocol: Synthesis of Phenyl 2-(Benzyloxycarbonylamino)-3,4,6-tri-O-benzyl-2-deoxy-1-thio-D-mannopyranoside

This protocol outlines a representative synthesis starting from commercially available D-mannosamine hydrochloride.

Step 1: N-Protection

-

Objective: To protect the C2-amino group.

-

Procedure: D-mannosamine hydrochloride (1.0 eq) is dissolved in a biphasic mixture of water and dioxane. Sodium carbonate (2.5 eq) is added to act as a base. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise. The reaction is stirred overnight while warming to room temperature.

-

Causality: The Schotten-Baumann conditions (aqueous base) effectively trap the HCl byproduct generated during the reaction, driving the formation of the stable carbamate.

Step 2: Per-O-Benzylation

-

Objective: To protect the hydroxyl groups to prevent side reactions and increase solubility in organic solvents.

-

Procedure: The crude N-Cbz-D-mannosamine is dissolved in anhydrous N,N-dimethylformamide (DMF). The solution is cooled to 0 °C, and sodium hydride (NaH, 5.0 eq, 60% dispersion in mineral oil) is added portionwise. After stirring for 1 hour, benzyl bromide (BnBr, 4.5 eq) is added dropwise. The reaction is stirred overnight.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates all hydroxyl groups to form alkoxides. These alkoxides then act as potent nucleophiles in a Williamson ether synthesis with benzyl bromide.

Step 3: Anomeric Acetylation

-

Objective: To install a temporary group at the anomeric position in preparation for thioglycoside formation.

-

Procedure: The per-benzylated product is dissolved in a mixture of acetic anhydride and acetic acid, with a catalytic amount of sulfuric acid. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Causality: This reaction replaces the anomeric benzyl ether with an acetate, which is a better leaving group for the subsequent thiolation step.

Step 4: Formation of the Phenylthioglycoside

-

Objective: To create the stable, activatable glycosyl donor.

-

Procedure: The anomeric acetate is dissolved in anhydrous dichloromethane (DCM). Thiophenol (1.5 eq) is added, followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 2.0 eq) at 0 °C. The reaction is stirred until the starting material is consumed.

-

Causality: The Lewis acid BF₃·OEt₂ activates the anomeric acetate, facilitating its displacement by the sulfur nucleophile (thiophenol) to form the thermodynamically stable thioglycoside.

The overall workflow is visualized below.

Caption: Workflow for N-Cbz-D-mannosamine thioglycoside donor synthesis.

Application I: Chemoenzymatic Synthesis of Sialic Acid

One of the most powerful applications of N-Cbz-D-mannosamine is as a substrate for the enzyme N-acetylneuraminate lyase (NAL), also known as sialic acid aldolase.[7][8][9] This enzyme catalyzes the reversible aldol condensation between a mannosamine derivative and pyruvate. By using N-Cbz-D-mannosamine, one can synthesize N-Cbz-neuraminic acid, a protected form of sialic acid.

The Strategic Advantage:

This chemoenzymatic approach elegantly bypasses the complex, multi-step, and often low-yielding chemical synthesis of sialic acid.[9] The enzyme provides absolute stereocontrol over the formation of the new stereocenters at C4 and C5 of the resulting sialic acid.

Caption: Chemoenzymatic synthesis of a sialic acid precursor.

Experimental Protocol: NAL-Catalyzed Synthesis of N-Cbz-Neuraminic Acid

-

Objective: To perform the enzymatic condensation to yield protected sialic acid.

-

Procedure: N-Cbz-D-mannosamine (1.0 eq) and sodium pyruvate (3.0-5.0 eq) are dissolved in a phosphate or HEPES buffer (pH 7.5). N-acetylneuraminate lyase (NAL, catalytic amount) is added. The reaction is gently agitated at 37 °C for 24-48 hours.

-

Causality: The reaction is an equilibrium process.[9] Using a significant excess of pyruvate shifts the equilibrium towards the desired condensation product, maximizing the yield.[8][9] The enzyme's active site precisely orients the substrates, ensuring the correct stereochemical outcome. The reaction is monitored by TLC or HPLC, and the product is typically purified by ion-exchange chromatography.

Application II: Stereocontrolled Glycosylation Reactions

With an activated glycosyl donor in hand, the next critical step is the glycosylation reaction itself—the formation of the glycosidic bond. The stereochemical outcome (α or β) at the anomeric center is a central challenge in mannoside synthesis. The C2 substituent lacks the ability to form a cyclic acyl group to direct the incoming nucleophile (a phenomenon known as neighboring group participation), which often leads to mixtures of anomers.

However, chemists can influence the stereoselectivity through careful selection of protecting groups, solvents, and promoters.[10]

Table 1: Influence of Reaction Parameters on Glycosylation Stereoselectivity

| Donor Protecting Group (at C3) | Promoter System | Solvent | Predominant Product | Rationale |

| O-Benzoyl (3-Bz) | NIS / TfOH | Dichloromethane (DCM) | α-mannoside | The non-participating benzoyl group allows for thermodynamic control, favoring the more stable axial α-linkage (anomeric effect).[10] |

| O-Picoloyl (3-Pico) | NIS / TfOH | 1,2-Dichloroethane (DCE) | β-mannoside | The picoloyl group can form a hydrogen bond with the incoming acceptor alcohol, delivering it to the β-face of the oxocarbenium intermediate (Hydrogen-bond-mediated Aglycone Delivery - HAD).[10] |

| O-Benzyl (3-OBn) | BSP / Tf₂O | Diethyl Ether (Et₂O) | α-mannoside | Ethereal solvents can participate in the reaction, forming an α-anomeric triflate intermediate that undergoes Sₙ2-like displacement to give the α-product. |

Experimental Protocol: NIS/TfOH Promoted Glycosylation

-

Objective: To couple the N-Cbz-D-mannosamine donor with a glycosyl acceptor.

-

Procedure: The glycosyl donor (1.0 eq), glycosyl acceptor (1.2 eq), and freshly activated 4 Å molecular sieves are stirred in anhydrous DCM under an argon atmosphere at -40 °C. N-Iodosuccinimide (NIS, 1.3 eq) is added. After 10 minutes, a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq) is added. The reaction is monitored by TLC.

-

Causality: NIS and catalytic TfOH form a highly electrophilic iodine species in situ. This species activates the thioglycoside donor by coordinating to the sulfur atom, making it an excellent leaving group. The resulting oxocarbenium ion intermediate is then attacked by the nucleophilic hydroxyl group of the acceptor. The low temperature is crucial for controlling the reactivity and selectivity of this highly sensitive reaction.

Conclusion

This compound is more than just a protected sugar; it is a strategic building block that offers a combination of stability, versatile activation, and amenability to both chemical and enzymatic transformations. Its Cbz-protected amino group provides the necessary orthogonality for complex syntheses, while its core structure serves as the gateway to essential biomolecules like sialic acids. For researchers in drug discovery and glycobiology, mastering the synthesis and application of this precursor is a critical step toward unlocking the synthesis of novel glycans with therapeutic and diagnostic potential.

References

- Demchenko, A. V., & Pornsuriyasak, P. (2020). A versatile approach to the synthesis of mannosamine glycosides. RSC Publishing.

- Biosynth. (n.d.). This compound. Biosynth.

- Yu, H., & Chen, X. (2016).

- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Chemical Synthesis of Glycans and Glycoconjugates. Essentials of Glycobiology, 4th edition.

- Hsu, C. H., & Zulueta, M. M. L. (2022).

- van der Vlist, J., et al. (2018). Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase in a Continuous Flow Reactor.

- Kooner, A. S., et al. (2021). Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-di-N-acetyl Sialic Acid. The Journal of Organic Chemistry.

- van der Vlist, J., et al. (2019). Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase in a Continuous Flow Reactor. PubMed Central.

- Moons, S. J., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Radboud Repository.

- Prescher, J. A., et al. (2007). Synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids.

- Liao, C. C., et al. (2011). Synthesis of 2-amino-2-deoxy-β-d-mannosides via stereoselective anomeric O-alkylation of 2N,3O-oxazolidinone-protected d-mannosamine.

- Kitamura, K., et al. (2013). Preparation of L-vancosamine-related glycosyl donors. The Journal of Antibiotics.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- ResearchGate. (n.d.). Synthesis of a New Type of d Mannosamine Glycosyl Donor and Acceptor and their Use for the Preparation of Oligosaccharides Consisting of d Mannosamine Units Linked by α(1→4)-Glycosidic Bonds.

- Chang, Y. T., et al. (2014). Preparation of a Protected 3-Deoxy-D-manno-oct-2-ulosonate Glycal Donor for the Synthesis of β-KDO-Containing Oligosaccharides. The Journal of Organic Chemistry.

- Moons, S. J., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology.

- Crich, D. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews.

- Moons, S. J., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. PDF.

- Rodríguez-Otero, J., & Jiménez-Barbero, J. (1998). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. PubMed.

- Bayer, N. B., et al. (2013). Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells. PubMed Central.

- Crich, D., & Li, W. (2009). 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction. PubMed Central.

- Nishihara, S., Angata, K., Aoki-Kinoshita, K.F., et al., editors. (2021). Glycosyl donor preparation. Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.

- Perugino, G., et al. (2015). Synthesis of Glycosides by Glycosynthases. PubMed Central.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.

- van der Vlist, J., et al. (2020). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS Chemical Biology.

- Liao, C. C., et al. (2012). Synthesis of 2,3-diazido-2,3-dideoxy-β-d-mannosides and 2,3-diazido-2,3-dideoxy-β-d-mannuronic acid via stereoselective anomeric O-alkylation.

- Ashenhurst, J. (2018).

- Hadfield, A. F., Mella, S. L., & Sartorelli, A. C. (1983). N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis. Journal of Pharmaceutical Sciences.

- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. StudySmarter.

- Moons, S. J., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. PubMed.

- Bennett, C. S. (2017). Synthesis of 2-Deoxyglycosides.

- Lüning, J., et al. (1990). The use of N-alkoxycarbonyl derivatives of 2-amino-2-deoxy-D-glucose as donors in glycosylation reactions.

- S. V. P. K. Kumar, et al. (2021). Glycan engineering using synthetic ManNAc analogues enhances sialyl-Lewis-X expression and adhesion of leukocytes. bioRxiv.

- ResearchGate. (n.d.). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide thiodonors.

Sources

- 1. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chemical Synthesis of Glycans and Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Artificial and Natural Sialic Acid Precursors Influence the Angiogenic Capacity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N‐Acetylneuraminate Lyase in a Continuous Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

The Strategic Role of Cbz-Protected Mannosamine in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Architect's Keystone in Glycan Synthesis

In the intricate world of glycobiology, where the subtle nuances of carbohydrate structures dictate profound biological functions, the ability to construct complex glycans with precision is paramount. Among the synthetic chemist's toolkit, protected monosaccharides serve as the fundamental building blocks. This technical guide focuses on a particularly versatile and historically significant building block: N-benzyloxycarbonyl-D-mannosamine (Cbz-ManN) . The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group by Bergmann and Zervas in the 1930s revolutionized peptide synthesis, and its principles have been effectively translated to carbohydrate chemistry.[1] This guide will serve as an in-depth resource for researchers, providing not only the foundational knowledge but also actionable protocols and field-proven insights into the synthesis, manipulation, and strategic application of Cbz-protected mannosamine in the ever-evolving landscape of glycobiology and drug discovery.

The Cbz Group: A Shield of Stability and Versatility

The benzyloxycarbonyl (Cbz) group is a widely employed amine-protecting group in organic synthesis, lauded for its stability under a variety of reaction conditions and the diverse methods available for its removal.[1][2] This robustness allows for intricate synthetic routes where other functional groups can be manipulated without jeopardizing the protected amine.

Key Characteristics of the Cbz Group:

-

Stability: The Cbz group is stable to a wide range of conditions, including basic and mildly acidic environments, which provides flexibility in multi-step syntheses.[1]

-

Ease of Introduction: The protection of the amino group of mannosamine can be readily achieved using benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions, a procedure known as the Schotten-Baumann reaction.[3]

-

Controlled Removal: The Cbz group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis, which offers a clean and efficient deprotection method.[3] This orthogonality is crucial when multiple protecting groups are present in a molecule.[4]

Synthesis of N-Cbz-D-Mannosamine: A Foundational Protocol

The synthesis of N-Cbz-D-mannosamine is the crucial first step for its use as a versatile building block. The following protocol details a standard procedure for the Cbz protection of D-mannosamine hydrochloride.

Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-D-Mannosamine

Materials:

-

D-Mannosamine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

-

Dissolution: Dissolve D-mannosamine hydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

-

Protection Reaction: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-D-mannosamine.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure product.

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the mannosamine backbone, the benzyl group protons, and the carbamate proton.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the Cbz group.[5][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl groups, the amide C=O stretch of the carbamate, and the aromatic C-H bonds of the benzyl group.[8]

Deprotection of the Cbz Group: Unveiling the Amine

The ability to efficiently and selectively remove the Cbz group is critical for its utility. Several methods are available, with the choice depending on the presence of other functional groups in the molecule.[2]

Comparative Analysis of Cbz Deprotection Methods

| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[3] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).[9] |

| Transfer Hydrogenation | Ammonium formate, formic acid, or cyclohexene with Pd/C | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions. | May require elevated temperatures; potential for incomplete reaction. |

| Acidic Cleavage | HBr in acetic acid | Effective for substrates sensitive to hydrogenation. | Harsh acidic conditions may cleave other acid-labile protecting groups. |

| Lewis Acid-Mediated | AlCl₃ in HFIP | Mild and selective, tolerates many functional groups.[2] | The cost and handling of specific Lewis acids and solvents can be a consideration. |

| Enzymatic Deprotection | Penicillin G Acylase, Cbz-deprotecting enzymes | Highly selective, mild aqueous conditions, stereospecific.[10] | Enzyme availability and substrate specificity can be limiting factors.[11] |

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

N-Cbz-D-mannosamine derivative

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolution: Dissolve the Cbz-protected mannosamine derivative (1.0 equivalent) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation Setup: Place the reaction mixture under an atmosphere of hydrogen (H₂).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected mannosamine derivative.

Cbz-Protected Mannosamine in Glycoconjugate Synthesis

The true power of Cbz-protected mannosamine lies in its application as a versatile precursor for the synthesis of a wide array of complex glycoconjugates.

Chemoenzymatic Synthesis of Sialic Acids and Sialosides

Sialic acids are crucial terminal monosaccharides on many glycoconjugates, mediating a vast range of biological recognition events.[12] Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, have become a powerful tool for the synthesis of sialic acids and their derivatives.[4][13]

In this context, N-acyl mannosamine derivatives serve as key precursors for the enzymatic synthesis of sialic acids.[14][15] N-Cbz-mannosamine can be utilized in a one-pot, three-enzyme system for the synthesis of sialosides.[4]

The Chemoenzymatic Pathway:

-

Aldol Condensation: N-Cbz-mannosamine is condensed with pyruvate, catalyzed by a sialic acid aldolase, to form N-Cbz-neuraminic acid.

-

Activation: The resulting N-Cbz-neuraminic acid is then activated by a CMP-sialic acid synthetase in the presence of CTP to form CMP-N-Cbz-neuraminic acid.

-

Glycosylation: Finally, a sialyltransferase transfers the N-Cbz-neuraminic acid moiety to a suitable acceptor, such as a galactose-terminated oligosaccharide, to form the desired sialoside.[4][16]

The Cbz group can then be removed at a later stage to yield the free amine or further modified.

Building Blocks for Glycopeptide Synthesis

Glycopeptides, which consist of a peptide backbone with covalently attached glycans, are essential for understanding protein glycosylation and its role in biology.[13][17] The chemical synthesis of glycopeptides often relies on the use of pre-formed glycosylated amino acid building blocks.[18][19] Cbz-protected mannosamine can be a key starting material for the synthesis of such building blocks, particularly for N-linked glycopeptides.

The synthesis of a Cbz-mannosamine-derived building block would typically involve:

-

Protection of the hydroxyl groups of Cbz-mannosamine with suitable orthogonal protecting groups.[4][20]

-

Activation of the anomeric center.

-

Coupling to an asparagine derivative.

-

Incorporation into solid-phase peptide synthesis (SPPS).[18]

Precursor for Glycosphingolipid Synthesis

Glycosphingolipids (GSLs) are integral components of cell membranes and are involved in cell recognition and signaling.[21] Chemoenzymatic strategies are also employed for the synthesis of complex GSLs.[1][9] N-Cbz-mannosamine has been used as a substrate in the enzymatic synthesis of GSL analogs, where it is converted to the corresponding sialic acid and subsequently transferred to a lipid acceptor.[1]

Future Perspectives and Drug Development

The ability to synthesize complex glycans containing modified mannosamine units opens up exciting avenues for drug discovery and development. Cbz-protected mannosamine and its derivatives can be used to:

-

Develop inhibitors of glycosyltransferases or glycosidases: By creating analogs of natural substrates, it is possible to design molecules that block the activity of enzymes involved in glycan biosynthesis and processing.[10][22]

-

Create novel metabolic labeling probes: The introduction of bioorthogonal handles onto the mannosamine scaffold allows for the visualization and tracking of glycoconjugates in living systems.[23]

-

Synthesize carbohydrate-based vaccines and therapeutics: The precise synthesis of tumor-associated carbohydrate antigens or microbial polysaccharides can lead to the development of targeted cancer immunotherapies and vaccines against infectious diseases.

Conclusion

N-benzyloxycarbonyl-D-mannosamine is more than just a protected monosaccharide; it is a strategic linchpin in the synthesis of complex glycans. Its inherent stability, coupled with the versatility of its removal, provides chemists with a powerful tool to navigate the intricate pathways of glycoconjugate synthesis. From the chemoenzymatic construction of sialosides to the assembly of glycopeptides and glycosphingolipids, Cbz-protected mannosamine continues to be a cornerstone in the quest to understand and harness the language of carbohydrates for the advancement of science and medicine.

References

- Buskas, T., Ingale, S., & Boons, G. J. (2006). Glycopeptides as versatile tools for glycobiology. Glycobiology, 16(8), 113R-136R.

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Sjolin, P., & Kihlberg, J. (2004). An efficient synthetic route to glycoamino acid building blocks for glycopeptide synthesis. Organic letters, 6(22), 4001-4004.

- Yu, H., Chokhawala, H., Karpel, R., & Chen, X. (2006). A one-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities.

- Kocieński, P. J. (2004). Protecting groups. Georg Thieme Verlag.

- Wang, L. X., & Amin, M. N. (2014).

- Li, Q., & Guo, Z. (2021). Enzymatic Synthesis of Glycosphingolipids: A Review. Synthesis, 53(13), 2367-2380.

- Demchenko, A. V. (2008). Strategic use of orthogonal protecting groups in carbohydrate chemistry. Current organic chemistry, 12(6), 493-519.

- Li, Q., & Guo, Z. (2020). A Diversity-Oriented Strategy for Chemoenzymatic Synthesis of Glycosphingolipids and Related Derivatives. Organic letters, 22(21), 8245-8249.

- D'hanis, J., & van Kasteren, S. I. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry, 20(30), 5931-5948.

- van Kasteren, S. I., Kramer, H. B., Jensen, H. H., Campbell, S. J., Kirkpatrick, J., Oldham, N. J., ... & Davis, B. G. (2007). Expanding the diversity of chemical protein modification allows post-translational mimicry.

- Wu, B., & Wong, C. H. (2011). Chemoenzymatic synthesis of glycoproteins.

- Kennedy, L., Sajjad, M., Herrera, M. A., Szieber, P., Rybacka, N., Zhao, Y., ... & Campopiano, D. J. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Doelman, W., & van Kasteren, S. I. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry, 20(30), 5931-5948.

- Muthana, M. M., & Gildersleeve, J. C. (2013). Enzymatic sialylation of synthetic multivalent scaffolds: from 3'-sialyllactose glycomacromolecules to novel neoglycosides. Beilstein journal of organic chemistry, 9, 2433-2442.

- Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 29(6), 434-445.

- Ferraz, M. J., Witte, M. D., & van der Marel, G. A. (2018). Synthesis of O-amino sugars and nucleosides. Molecules, 23(3), 641.

- Varki, A., & Schauer, R. (2009). Sialic acids. In Essentials of glycobiology (2nd ed.).

- Li, Q., & Guo, Z. (2021). Glycosphingolipids: From metabolism to chemoenzymatic total synthesis. MedChemComm, 12(5), 841-855.

- Gloster, T. M., & Vocadlo, D. J. (2012). Developing inhibitors of glycosidases and glycosyltransferases.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169). Retrieved from [Link]

- Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs. Glycobiology, 29(6), 434-445.

- Hadfield, A. F., Sartorelli, A. C., & Baczynskyj, L. (1983). N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis. Journal of pharmaceutical sciences, 72(7), 748-751.

- Almaraz, R. T., & Bertozzi, C. R. (2017). Metabolic glycoengineering of sialic acid using N-acyl-modified mannosamines. Journal of visualized experiments: JoVE, (129), e56525.

- Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology, 29(6), 434-445.

- Alex, C., Visansirikul, S., & Demchenko, A. V. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & biomolecular chemistry, 18(34), 6682-6695.

-

Wikipedia. (2023, December 12). N-Acetylmannosamine. In Wikipedia. [Link]

- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.

- Li, Q., & Guo, Z. (2021). Enzymatic Synthesis of Glycosphingolipids: A Review. Synthesis, 53(13), 2367-2380.

-

ResearchGate. (n.d.). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Retrieved from [Link]

- Xu, J., & Li, Z. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Science China Chemistry, 55(12), 2485-2496.

- Martín-Martínez, M., de la Cruz, L., Tejero, T., & Merino, P. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS omega, 7(2), 2135-2146.

- Halter, D., Hülsey, M. J., & Meijer, L. (2007). Pre-and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis. The Journal of cell biology, 179(1), 101-115.

-

Chemistry LibreTexts. (2023, October 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

- Craven, F. (2018). Enzymatic Glycosylation of Synthetic Glycolipid Substrates Embedded in Phospholipid Vesicles [Doctoral dissertation, The University of Manchester]. Research Explorer.

- Galan, M. C., Jones, R. A., & Tran, A. T. (2019). Protecting‐Group‐Controlled Enzymatic Glycosylation of Oligo‐N‐Acetyllactosamine Derivatives.

- De Luca, C. (2009). Process for the preparation of n-acetyl-d-mannosamine monohydrate (U.S. Patent No. US20090131654A1). U.S.

Sources

- 1. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. Complete assignments of 1H and 13C NMR data for trypanocidal eremantholide C oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00829G [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Glycosphingolipids: From metabolism to chemoenzymatic total synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. N-acetyl-D-mannosamine analogues as potential inhibitors of sialic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mannosamine inhibits the synthesis of putative glycoinositol phospholipid anchor precursors in mammalian cells without incorporating into an accumulated intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemoenzymatic Synthesis of Sialic Acids from 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Sialic acids, terminal monosaccharides on vertebrate cell surface glycans, are pivotal in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Their intricate structures and crucial roles make them high-value targets for drug development and glycobiology research. This in-depth technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of sialic acids, utilizing 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose (Cbz-ManN) as a key starting material. This approach leverages the specificity of enzymatic catalysis for the core aldol condensation and the versatility of chemical methods for protecting group strategies. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present quantitative data to empower researchers in the synthesis of these vital biomolecules.

Introduction: The Significance of Sialic Acids and the Strategic Choice of Cbz-ManN

Sialic acids are a diverse family of nine-carbon α-keto acids, with N-acetylneuraminic acid (Neu5Ac) being the most common member in humans. Their strategic location at the outermost end of glycan chains of glycoproteins and glycolipids places them at the forefront of intercellular and host-pathogen interactions.[1] Consequently, the ability to synthesize sialic acids and their analogues is paramount for developing novel therapeutics, diagnostic tools, and for advancing our understanding of their multifaceted biological functions.

While numerous synthetic routes to sialic acids exist, chemoenzymatic methods have emerged as a powerful and efficient strategy.[2] These approaches combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. A common precursor in these syntheses is N-acetyl-D-mannosamine (ManNAc). However, the use of a protected mannosamine derivative, such as this compound (Cbz-ManN), offers distinct advantages. The benzyloxycarbonyl (Cbz) protecting group is stable under a range of conditions, allowing for orthogonal chemical modifications, and can be cleanly removed under mild conditions, typically through catalytic hydrogenolysis.[3] This guide will focus on the synthesis of sialic acid commencing with Cbz-ManN, a pathway that provides a high degree of control and versatility.

Synthesis of the Starting Material: this compound (Cbz-ManN)

The successful synthesis of sialic acid via this chemoenzymatic route begins with the efficient preparation of the starting material, Cbz-ManN. This is typically achieved by the protection of the amino group of D-mannosamine.

Rationale for Cbz Protection

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its robustness and orthogonal deprotection conditions. It is stable to both acidic and basic conditions, allowing for a wide range of subsequent chemical transformations on other parts of the molecule. The removal of the Cbz group is typically accomplished by catalytic hydrogenolysis, a mild and high-yielding reaction that releases the free amine, toluene, and carbon dioxide.[3]

Experimental Protocol: Cbz Protection of D-Mannosamine

This protocol details the N-protection of D-mannosamine hydrochloride using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Materials:

-

D-Mannosamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-mannosamine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water.

-

To this solution, add sodium bicarbonate (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting residue by silica gel column chromatography to yield this compound as a white powder.[3]

Expected Yield: Approximately 90%.[3]

The Core of the Synthesis: Enzymatic Aldol Condensation

The key step in the chemoenzymatic synthesis of sialic acid is the stereoselective formation of the nine-carbon backbone. This is achieved through an aldol condensation reaction between Cbz-ManN and pyruvate, catalyzed by the enzyme N-acetylneuraminate lyase (NAL, EC 4.1.3.3).

The Power of N-Acetylneuraminate Lyase (NAL)

NAL, also known as sialic acid aldolase, catalyzes the reversible cleavage of N-acetylneuraminic acid into pyruvate and N-acetyl-D-mannosamine.[4] By employing an excess of pyruvate, the reaction equilibrium can be shifted towards the synthesis of the sialic acid.[5] A crucial feature of NAL is its substrate promiscuity. The enzyme is known to accept a variety of N-substituted mannosamine derivatives, making it an ideal catalyst for the condensation of Cbz-ManN with pyruvate.[6][7]

Experimental Protocol: NAL-Catalyzed Synthesis of N-Cbz-Neuraminic Acid

This protocol is adapted from established procedures for NAL-catalyzed synthesis of sialic acid derivatives.[6]

Materials:

-

This compound (Cbz-ManN)

-

Sodium pyruvate

-

N-Acetylneuraminate Lyase (NAL) from a recombinant source (e.g., E. coli)

-

Phosphate buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Ion-exchange chromatography resins (for purification)

Procedure:

-

Prepare a solution of Cbz-ManN and a molar excess of sodium pyruvate (typically 5-10 fold excess) in phosphate buffer.

-

Add N-acetylneuraminate lyase to the solution. The optimal enzyme concentration should be determined empirically but a typical starting point is 1-5 mg/mL of crude enzyme lysate or a specific activity-based amount of purified enzyme.

-

Incubate the reaction mixture at a controlled temperature, typically between 25-37 °C.

-

Monitor the reaction progress by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or TLC. The reaction is typically complete within 24-48 hours.

-

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant).

-

Purify the N-Cbz-neuraminic acid from the reaction mixture using ion-exchange chromatography to remove unreacted starting materials and pyruvate.

Expected Yield: Quantitative conversion is often achievable with optimized conditions.[6]

| Parameter | Recommended Condition | Rationale |

| pH | 7.0 - 8.0 | Optimal pH range for most NAL enzymes. |

| Temperature | 25 - 37 °C | Balances enzyme activity and stability. |

| Pyruvate Excess | 5-10 fold molar excess | Drives the reaction equilibrium towards synthesis.[5] |

| Buffer | Phosphate or Tris-HCl | Maintains a stable pH for the enzymatic reaction. |

The Final Step: Deprotection to Yield Sialic Acid

The final stage of the synthesis is the removal of the Cbz protecting group to yield the desired sialic acid. Catalytic hydrogenolysis is the most common and efficient method for this transformation.

Catalytic Hydrogenolysis: A Mild and Efficient Deprotection

Catalytic hydrogenolysis involves the use of a palladium catalyst (typically palladium on carbon, Pd/C) and a hydrogen source (e.g., hydrogen gas or a hydrogen donor like formic acid) to cleave the Cbz group.[8] This method is highly effective and proceeds under mild conditions, which is crucial for preserving the integrity of the often-sensitive sialic acid product.

Experimental Protocol: Cbz Deprotection of N-Cbz-Neuraminic Acid

This protocol is a general procedure for the hydrogenolytic deprotection of a Cbz-protected amine.[3]

Materials:

-

N-Cbz-Neuraminic Acid

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate, formic acid)

-

Celite

Procedure:

-

Dissolve the N-Cbz-neuraminic acid in methanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature. Alternatively, for transfer hydrogenolysis, add a hydrogen donor such as ammonium formate.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to obtain the crude sialic acid.

-

The crude product can be further purified by recrystallization or chromatography if necessary.

Expected Yield: Typically high, often exceeding 90%.

| Parameter | Recommended Condition | Rationale |

| Catalyst | 5-10% Pd/C | Standard and effective catalyst for hydrogenolysis. |

| Hydrogen Source | H₂ gas or Ammonium Formate | H₂ gas is common; transfer hydrogenolysis offers a convenient alternative.[8] |

| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation. |

| Temperature | Room Temperature | Mild conditions that preserve the sialic acid structure. |

Considerations for Purity and Stability

Throughout the synthesis, it is crucial to consider the stability of the sialic acid product. Sialic acids are generally stable at neutral pH but can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[9][10] Therefore, purification steps should be carried out under mild pH conditions whenever possible.

Conclusion and Future Perspectives

The chemoenzymatic synthesis of sialic acids from this compound offers a powerful and versatile route to these biologically crucial molecules. The strategic use of the Cbz protecting group provides excellent control over the synthetic pathway, while the enzymatic aldol condensation ensures high stereoselectivity and efficiency. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in glycobiology and drug development, enabling the synthesis of a wide range of sialic acid derivatives for further investigation. Future advancements in enzyme engineering may lead to NAL variants with even broader substrate specificity and enhanced stability, further expanding the toolkit for sialic acid synthesis.

References

-

Yu, H., et al. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Chemistry, 7, 73. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

- Chen, X., & Varki, A. (2010). Advances in the biology and chemistry of sialic acids. ACS chemical biology, 5(2), 163–176.

- Wratil, P. R., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of visualized experiments : JoVE, (129), 56588.

-

Grokipedia. (n.d.). N-acetylneuraminate lyase. Retrieved from [Link]

- Spaltro, G., et al. (1958). Enzymic synthesis of N-acetyl-D-mannosamine. Biochimica et biophysica acta, 29(3), 653–654.

- Watson, D. C., et al. (2004). The reaction catalyzed by N-acetylneuraminate lyase. Acta crystallographica.

- Han, S., et al. (2012). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid. The Journal of biological chemistry, 287(38), 31735–31744.

- Fessner, W. D., & Ey, C. (2011). Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis. Biochemistry, 50(23), 5225–5236.

- Büll, C., et al. (2019). Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. Glycobiology, 29(6), 433–448.

- Wang, M., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules (Basel, Switzerland), 25(21), 5141.

- Fessner, W. D., & Sinerius, G. (2011). Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis.

- Crich, D., & Li, W. (2020). A versatile approach to the synthesis of mannosamine glycosides. Organic & biomolecular chemistry, 18(25), 4769–4773.

- Gloster, T. M., & Vasella, A. (2013). Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida. The Journal of biological chemistry, 288(47), 33817–33827.

-

ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

- Wang, M., et al. (2020).

- Hartmann, M., et al. (2022). Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′‐Sialyllactose Glycomacromolecules to Novel Neoglycosides. Chemistry – A European Journal, 28(53), e202201344.

- Tanner, M. E. (2005). The enzymes of sialic acid biosynthesis. Bioorganic chemistry, 33(3), 216–228.

- Cornforth, J. W., et al. (2018). Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS infectious diseases, 4(9), 1366–1371.

- Vann, W. F., et al. (1992). Preparative enzymatic synthesis of activated neuraminic acid by using a microbial enzyme. Applied biochemistry and biotechnology, 37(2), 163–175.

- Sajiki, H., et al. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990-7992.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- Capretta, A., & Ling, C. C. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(26), 4949–4951.

- Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.

-

MDPI. (2018). Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase. Retrieved from [Link]

- Nakagawa, S., et al. (2001). Purification and characterization of N-acetylneuraminic acid-9-phosphate synthase from rat liver. The Journal of biochemistry, 130(5), 629–635.

Sources

- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Amino-2-deoxy-β-d-mannosides via Stereoselective Anomeric O-Alkylation of 2N,3O-Oxazolidinone-Protected d-Mannosamine: Synthesis of the Trisaccharide Repeating Unit of Streptococcus pneumoniae 19F Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. total-synthesis.com [total-synthesis.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Structural basis for substrate specificity and mechanism of N-acetyl-D-neuraminic acid lyase from Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 9. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose Derivatives: Modulators of Glycosylation

Abstract

This technical guide provides an in-depth exploration of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose (Cbz-ManN) derivatives as potent modulators of biological glycosylation pathways. Moving beyond a simple survey, this document elucidates the core mechanisms of action, details synthetic strategies, and presents validated experimental protocols for their evaluation. The central hypothesis is that these mannosamine analogs act as metabolic decoys, interfering with the biosynthesis of N-linked glycans, which in turn triggers significant downstream cellular responses, including Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR). We will dissect how this interference can be leveraged for therapeutic applications, particularly in oncology and virology, where aberrant glycosylation is a hallmark of disease. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising class of compounds.

Introduction: Targeting the Crossroads of Glycobiology

Glycosylation is a fundamental post-translational modification, dictating the structure, function, and localization of the majority of cell surface and secreted proteins.[1] The intricate enzymatic machinery responsible for building these complex glycan structures offers a rich landscape of potential therapeutic targets. Within this landscape, the hexosamine biosynthesis pathway, which produces essential monosaccharide building blocks, is a critical control point.

D-Mannose and its amino derivative, D-mannosamine, are central players in this pathway, particularly as precursors to sialic acids, which terminate many glycan chains and are crucial for cell-cell recognition, signaling, and pathogen interactions.[2] this compound is a chemically protected version of D-mannosamine, where the C2 amino group is masked by a benzyloxycarbonyl (Cbz) group. This modification renders it a versatile building block for chemical synthesis, allowing for the creation of diverse derivatives to probe and manipulate glycosylation processes.[3] These derivatives function as structural mimics of natural mannose, and once inside a cell, they can enter metabolic pathways and disrupt the normal assembly of glycoconjugates.[4] This guide focuses on the mechanism by which these synthetic analogs interrupt N-glycosylation and the profound biological consequences that ensue.

Synthetic Strategies and Rationale

The biological activity of any probe is intrinsically linked to its structure. The ability to rationally design and synthesize derivatives of Cbz-ManN is therefore paramount. The Cbz group is a strategic choice for protecting the C2 amine; it is stable under a variety of reaction conditions used for modifying other positions on the sugar ring, yet it can be removed if the free amine is desired for the final compound.

The synthesis of Cbz-ManN derivatives typically begins from commercially available starting materials like N-acetyl-D-mannosamine or D-mannose itself.[5][6] The general workflow involves a series of protection, activation, and coupling steps to generate the desired structural diversity.

Key Synthetic Considerations:

-